molecular formula C13H10ClN3O2 B1489654 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione CAS No. 852391-49-2

5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione

Cat. No. B1489654
CAS RN: 852391-49-2
M. Wt: 275.69 g/mol
InChI Key: XHKVXXLBCYJJKL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione (hereafter referred to as “compound”) is a small molecule that has recently been studied for its potential applications in the field of scientific research. It is a derivative of the indole family of compounds, which are known for their wide variety of biological activities. The compound has demonstrated a range of properties that make it suitable for use in various research applications, including its ability to act as a synthetic intermediate, its low toxicity, and its stability in aqueous solutions.

Scientific Research Applications

5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione has been studied for its potential applications in the field of scientific research. The compound has demonstrated a range of properties that make it suitable for use in various research applications, including its ability to act as a synthetic intermediate, its low toxicity, and its stability in aqueous solutions. Some of the potential applications of the compound include its use as a starting material for the synthesis of other compounds, its use as a reagent in organic synthesis, and its use as a bioactive compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione is not yet fully understood. However, the compound has been shown to interact with a variety of receptors, including the serotonin, dopamine, and norepinephrine receptors. It has also been shown to interact with the G-protein coupled receptors, which are involved in a variety of physiological processes. The exact mechanism of action of the compound is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione have not yet been extensively studied. However, the compound has been shown to have a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, the compound has been shown to modulate the activity of several enzymes, including cyclooxygenase and nitric oxide synthase.

Advantages and Limitations for Lab Experiments

The use of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione in laboratory experiments has several advantages. The compound is relatively inexpensive, and it is stable in aqueous solutions. In addition, the compound is not toxic, and it is relatively easy to synthesize. However, there are some limitations to the use of the compound in laboratory experiments. The compound is relatively insoluble in organic solvents, and its low solubility can make it difficult to work with. In addition, the compound is only stable at room temperature, and it is not suitable for use in high-temperature reactions.

Future Directions

The potential applications of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione are still being explored, and there are numerous future directions for research. Some of the potential future directions include the development of new synthetic methods for the compound, the exploration of its potential use as a drug development tool, and the investigation of its

properties

IUPAC Name

5-[(Z)-(7-chloroindol-3-ylidene)methyl]-4-hydroxy-3-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-6,18H,1H3,(H,16,19)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVXXLBCYJJKL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(NC1=O)C=C2C=NC3=C2C=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(NC1=O)/C=C/2\C=NC3=C2C=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione
Reactant of Route 2
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione
Reactant of Route 3
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione
Reactant of Route 4
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione
Reactant of Route 5
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione
Reactant of Route 6
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione

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